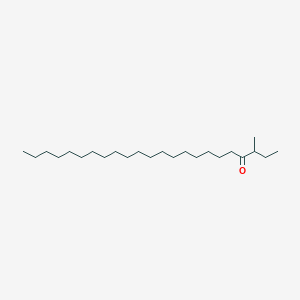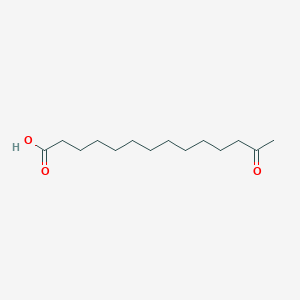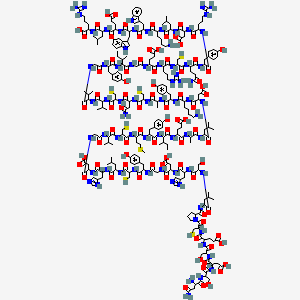
Mexoryl SX
Vue d'ensemble
Description
Ecamsulum, également connu sous le nom d'acide dicamphre sulfoné téréphtalidène, est un composé organique principalement utilisé comme agent de protection solaire. Il est efficace pour absorber les rayons ultraviolets A (UVA), connus pour causer le vieillissement de la peau et contribuer au cancer de la peau. Ecamsulum est commercialisé sous le nom de marque Mexoryl SX et est largement utilisé dans diverses formulations de produits de protection solaire en raison de sa photostabilité et de son efficacité pour protéger la peau des rayons UVA .
Applications De Recherche Scientifique
Ecamsulum has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study photostability and photodegradation of organic molecules.
Biology: Investigated for its protective effects against UVA-induced cellular damage.
Medicine: Explored for its potential use in preventing skin cancer and other skin-related conditions.
Industry: Widely used in the formulation of sunscreens and other cosmetic products to provide effective UVA protection
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : Ecamsulum est synthétisé par un processus en plusieurs étapes impliquant la réaction de dérivés du camphre avec des groupes d'acide sulfonique. Les étapes clés comprennent :
Formation de Dérivés du Camphre : Le camphre est mis à réagir avec l'acide sulfonique pour introduire des groupes d'acide sulfonique à des positions spécifiques sur la molécule de camphre.
Réaction de Condensation : Les dérivés du camphre subissent une réaction de condensation avec la téréphtalaldéhyde pour former le produit final, l'acide dicamphre sulfoné téréphtalidène.
Méthodes de Production Industrielle : La production industrielle d'ecamsulum implique une synthèse chimique à grande échelle utilisant les réactions mentionnées ci-dessus. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux exigences strictes pour une utilisation dans des formulations cosmétiques .
Analyse Des Réactions Chimiques
Types de Réactions : Ecamsulum subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes d'acide sulfonique, modifiant potentiellement les propriétés du composé.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes d'acide sulfonique ou d'autres sites réactifs sur la molécule.
Réactifs et Conditions Courants :
Agents Oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents Réducteurs : Borohydrure de sodium, hydrure de lithium aluminium.
Réactifs de Substitution : Agents d'halogénation, nucléophiles.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés d'acide sulfonique avec des groupes fonctionnels modifiés .
4. Applications de la Recherche Scientifique
Ecamsulum a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la photostabilité et la photodégradation des molécules organiques.
Biologie : Etudié pour ses effets protecteurs contre les dommages cellulaires induits par les UVA.
Médecine : Exploré pour son utilisation potentielle dans la prévention du cancer de la peau et d'autres affections cutanées.
Industrie : Largement utilisé dans la formulation des produits de protection solaire et autres produits cosmétiques pour fournir une protection UVA efficace
5. Mécanisme d'Action
Ecamsulum exerce ses effets en absorbant les rayons UVA et en les convertissant en énergie moins dangereuse, comme la chaleur. Ce processus empêche les rayons UVA de pénétrer dans la peau et de causer des dommages cellulaires. Les cibles moléculaires de l'ecamsulum comprennent les chromophores dans la peau qui absorbent les rayons UV. En protégeant ces chromophores, l'ecamsulum contribue à prévenir les dommages à l'ADN et autres effets nocifs de l'exposition aux UVA .
Mécanisme D'action
Ecamsulum exerts its effects by absorbing UVA radiation and converting it into less harmful energy, such as heat. This process prevents the UVA radiation from penetrating the skin and causing cellular damage. The molecular targets of ecamsulum include the chromophores in the skin that absorb UV radiation. By protecting these chromophores, ecamsulum helps to prevent DNA damage and other harmful effects of UVA exposure .
Comparaison Avec Des Composés Similaires
Ecamsulum est unique parmi les agents de protection solaire en raison de sa haute photostabilité et de son absorption spécifique des rayons UVA. Des composés similaires incluent :
Avobenzone : Un autre absorbeur d'UVA, mais moins photostable que l'ecamsulum.
Oxybenzone : Absorbe les rayons UVA et UVB mais a suscité des inquiétudes quant à sa sécurité et à son impact environnemental.
Dioxyde de Titane et Oxyde de Zinc : Des bloqueurs physiques qui offrent une protection UV à large spectre mais peuvent laisser un résidu blanc sur la peau.
Ecamsulum se distingue par sa capacité à fournir une protection UVA longue durée sans dégradation significative, ce qui en fait un choix privilégié dans de nombreuses formulations de produits de protection solaire .
Propriétés
IUPAC Name |
[(3Z)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36)/b19-13-,20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHZSUCFKFERC-AXPXABNXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C\C3=CC=C(C=C3)/C=C/4\C(=O)C5(C(C4CC5)(C)C)CS(=O)(=O)O)/C1CC2)CS(=O)(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
92761-26-7 | |
| Record name | Ecamsule | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (E-E )-3,3'-(1,4-phenylenedimethylidene)bis(2-oxobornane-10-sulfonic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.049 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 92761-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Terephthalylidene dicamphor sulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C (decomposes) | |
| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 639 | |
| Record name | Terephthalylidene dicamphor sulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8476 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















